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Compound Name:
dimethoxybenzonitrile

Cat. No.: B182473

Abstract

2-Amino-4,5-dimethoxybenzonitrile is a polysubstituted aromatic compound of significant
interest in medicinal and synthetic chemistry. Its unique arrangement of an amino, two
methoxy, and a nitrile group on a benzene core makes it a versatile and valuable precursor for
the synthesis of complex heterocyclic scaffolds, particularly quinazolines, which are prominent
in numerous pharmaceutical agents. This technical guide provides a comprehensive overview
of 2-Amino-4,5-dimethoxybenzonitrile, consolidating its core physicochemical properties, a
detailed and validated synthetic protocol, in-depth spectroscopic analysis, and a discussion of
its chemical reactivity and applications in drug discovery. This document is intended to serve as
an essential resource for researchers, chemists, and drug development professionals engaged
in the synthesis and application of this key building block.

Molecular Profile and Physicochemical Properties

2-Amino-4,5-dimethoxybenzonitrile, also known as 6-aminoveratronitrile, is a crystalline solid
whose structure is foundational to its utility. The molecule features an electron-rich aromatic
system due to the electron-donating effects of the amino and methoxy groups, which
significantly influences its reactivity. The ortho-positioning of the amino and nitrile functionalities
is the critical structural feature that enables its facile cyclization into fused heterocyclic systems.
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Caption: Workflow for the Synthesis of 2-Amino-4,5-dimethoxybenzonitrile.

Spectroscopic Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle, and together they
confirm the identity and purity of the synthesized compound.

Table 3: Key Spectroscopic Data
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Technique

Infrared (IR)

Wavenumber (cm~?) /
Chemical Shift (ppm) | m/z

~3450-3300 (doublet)

Assignment & Rationale

N-H stretch of the primary
amine (-NHz). The doublet
is characteristic of the
symmetric and asymmetric
stretching modes. [1]

C=N stretch of the nitrile

group. This is a strong, sharp

~2230-2210 o _
absorption in a relatively clean
region of the spectrum. [1]
C-O-C stretch of the aryl-alkyl
~1250-1000
ether (methoxy) groups.
Aromatic H. Singlet due to no
1H NMR 0 6.86 (s, 1H) _
adjacent protons.
Aromatic H. Singlet due to no
0 6.41 (s, 1H) .
adjacent protons.
-NH:z protons. Broad singlet
0 4.32 (br s, 2H) due to quadrupole broadening
and potential exchange.
0 3.73 (s, 3H) -OCHs protons.
0 3.64 (s, 3H) -OCHs protons.
Aromatic carbons attached to
13C NMR 6 154.33, 148.12, 140.33

O, N, and CN (quaternary).

0 113.96, 92.08

Aromatic carbons attached to
H (CH).

0 83.67

Quaternary aromatic carbon

(position of nitrile attachment).

0 56.87, 55.55

-OCHs carbons.

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://pdf.benchchem.com/597/Spectroscopic_and_Synthetic_Profile_of_2_Amino_4_methoxy_5_nitrobenzonitrile_A_Technical_Guide.pdf
https://pdf.benchchem.com/597/Spectroscopic_and_Synthetic_Profile_of_2_Amino_4_methoxy_5_nitrobenzonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Wavenumber (cm~?) / . .
Technique . . Assignment & Rationale
Chemical Shift (ppm) | m/z

Molecular ion peak, confirming
Mass Spec (MS) m/z 178 (M+) )
the molecular weight.

| | m/z 163 (M+ -15) | Loss of a methyl group (-CHs) from a methoxy substituent. |

Chemical Reactivity and Applications in Drug

Discovery
Reactivity Profile

The synthetic value of 2-Amino-4,5-dimethoxybenzonitrile is rooted in the reactivity of its
functional groups:

e Amino Group (-NH2): Acts as a potent nucleophile and a directing group in electrophilic
aromatic substitution. It is the primary site for reactions leading to heterocycle formation.

« Nitrile Group (-C=N): Can participate in cycloaddition reactions or be hydrolyzed to a
carboxylic acid or amide, or reduced to an amine, offering further avenues for molecular
elaboration.

e Aromatic Ring: The electron-donating methoxy and amino groups activate the ring, though
the positions for further substitution are sterically hindered.

Core Application: Precursor to Quinazoline Scaffolds

The most prominent application of this compound is in the synthesis of the quinazoline ring
system. Quinazolines are a privileged scaffold in medicinal chemistry, forming the core of
numerous approved drugs, particularly in oncology (e.g., tyrosine kinase inhibitors) and
cardiovascular medicine. [2]The ortho-amino-nitrile arrangement allows for a [4+2] annulation
reaction, where the two nitrogen atoms of the final pyrimidine ring are derived from the amino
group and an external reagent, respectively. [3] A key example of its utility is as a starting
material for the synthesis of the quinazoline core found in drugs like Doxazosin, an a:-
adrenergic blocker used to treat hypertension and benign prostatic hyperplasia. [4]The
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synthesis involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus, for which
2-Amino-4,5-dimethoxybenzonitrile is a logical and efficient precursor.
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Caption: Targeted pathway for quinazoline-based ai-blockers.

Safety and Handling

2-Amino-4,5-dimethoxybenzonitrile must be handled with appropriate care, consistent with
good laboratory practice.

Table 4: GHS Hazard Information

Category Code Statement

Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning

Hazard Statements H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H319 Causes serious eye irritation.
H332 Harmful if inhaled.

Precautionary Statements P261 Avoid breathing dust. [5]

Wear protective
P280 gloves/protective clothing/eye

protection. [5]

IF ON SKIN: Wash with plenty

of water. [5]

P302+P352

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing. [5]|

Handling:

¢ Use in a well-ventilated area or fume hood.
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¢ Avoid dust formation and inhalation.

o Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended
storage temperature is 2-8°C. First Aid:

 Inhalation: Move the person to fresh air.
o Skin Contact: Immediately wash the affected area with soap and plenty of water.
» Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

e Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

2-Amino-4,5-dimethoxybenzonitrile is a high-value chemical intermediate whose ultility is
firmly established in the field of medicinal chemistry. Its straightforward, high-yield synthesis
and the strategic placement of its functional groups make it an ideal starting point for the
construction of complex, biologically active molecules. The protocols and data presented in this
guide provide a robust framework for the synthesis, characterization, and application of this
compound, empowering researchers to leverage its full potential in the development of next-
generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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